molecular formula C10H8BrNO B2615653 2-Bromo-5-methoxyquinoline CAS No. 1421517-81-8

2-Bromo-5-methoxyquinoline

Cat. No. B2615653
CAS RN: 1421517-81-8
M. Wt: 238.084
InChI Key: XENDHHQAHAEBCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. It has a bromine atom attached to the second carbon of the quinoline core and a methoxy group (-OCH3) attached to the fifth carbon .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.08 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Reactivity

  • 2-Bromo-5-methoxyquinoline is involved in various synthetic and coupling reactions. For instance, it is used in the Negishi-type coupling reaction to produce inhibitors of steroid 5alpha reductases (Baston, Palusczak, & Hartmann, 2000).
  • It also participates in Suzuki-Miyaura cross-coupling conditions, leading to the formation of biaryl systems (Håheim et al., 2019).
  • The compound is used in the regioselective alkoxydehalogenation of dihalogenoquinolines, producing various halogenoquinolines (Osborne & Miller, 1993).

Chemosensing Applications

  • This compound derivatives have been used in developing chemosensors for metal ions like cadmium, showing potential in monitoring metal ion concentrations in waste effluent streams and food products (Prodi et al., 2001).

Drug Synthesis and Discovery

  • This compound is key in synthesizing derivatives for potential anti-tuberculosis drugs (Sun Tie-min, 2009).
  • It also plays a role in the telescoping process for synthesizing intermediates in drug discovery, improving yield and purity in pharmaceutical applications (Nishimura & Saitoh, 2016).

Structural Analysis and Computational Study

  • The structure of this compound derivatives has been confirmed through various spectroscopic techniques, including FTIR, NMR, mass spectrometry, and X-ray diffraction, alongside computational studies using density functional theory (DFT) (Zhou et al., 2022).

Antimicrobial and Antitumor Applications

  • Quinoline derivatives, including those with this compound, have been explored for their antibacterial activity against various bacteria (Hamama et al., 2015).
  • They are also investigated for their anticancer properties. For instance, some this compound derivatives have shown significant antiproliferative activity against various cancer cell lines (Köprülü et al., 2018).

properties

IUPAC Name

2-bromo-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENDHHQAHAEBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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